molecular formula C11H18N2O2S B3349081 Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- CAS No. 202331-20-2

Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)-

Cat. No.: B3349081
CAS No.: 202331-20-2
M. Wt: 242.34 g/mol
InChI Key: APWQUQOGTQTYLM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,3-dihydroxy-4,4,5,5-tetramethyl-2-thiophen-2-ylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-10(2)11(3,4)13(15)9(12(10)14)8-6-5-7-16-8/h5-7,9,14-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWQUQOGTQTYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(N1O)C2=CC=CS2)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470626
Record name Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202331-20-2
Record name Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- involves a series of organic reactions. One common method includes the reaction of appropriate thienyl-substituted precursors with imidazolidine derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced imidazolidine derivatives. Substitution reactions can result in a variety of substituted imidazolidine compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes .

Medicine: The compound’s potential medicinal properties are of interest in the development of new therapeutic agents. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a valuable candidate for drug discovery .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes and products .

Mechanism of Action

The mechanism of action of Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)imidazolidine-1,3-diol
  • Molecular Formula : C₁₁H₁₈N₂O₂S
  • Molecular Weight : 242.338 g/mol
  • CAS Number : 202331-20-2
  • Key Features : Two hydroxyl groups (-OH), a 2-thienyl substituent, and four methyl groups at positions 4 and 5 of the imidazolidine ring .

Physicochemical Properties :

  • Hydrogen Bond Donors: 2 (hydroxyl groups)
  • Hydrogen Bond Acceptors : 5
  • XlogP : 1.7 (moderate hydrophobicity)
  • Topological Polar Surface Area : 75.2 Ų (indicative of moderate polarity)
  • Physical Form : Solid (commercially available as a powder) .

Synthetic Relevance : The hydroxyl groups enable derivatization for applications in coordination chemistry or drug design, as seen in azide-functionalized analogs .

Comparison with Structural Analogs

1,3-Dimethyl-2-(2-thienyl)imidazolidine

  • Molecular Formula : C₉H₁₄N₂S
  • Molecular Weight : 182.285 g/mol
  • Key Features : Methyl groups replace hydroxyls at positions 1 and 3; retains the 2-thienyl substituent.

Functional Differences :

Azide-Functionalized Imidazolidine Derivatives

  • Example : 4-(3-Azidopropoxy)-substituted analogs with phenyl or thienyl groups.
  • Key Features : Azide groups enable click chemistry (e.g., Staudinger-Bertozzi ligation) for bioconjugation or polymer synthesis.
  • Synthesis : Derived from parent imidazolidines via oxidation and functionalization, demonstrating the versatility of the core structure .

Comparison :

  • The target compound’s hydroxyl groups could similarly be modified for biomedical applications, whereas methyl-substituted analogs lack reactive sites for such derivatization.

Thienyl-Containing Non-Imidazolidine Compounds

  • Example: Vaborbactam (C₁₂H₁₆BNO₅S)
  • Application : β-lactamase inhibitor used in antibiotics, highlighting the pharmacological relevance of thienyl substituents in heterocycles .

Structural Contrast :

  • Vaborbactam’s boronic acid moiety enables β-lactamase inhibition, a distinct mechanism compared to imidazolidines, which lack boron or lactam-related reactivity.

Comparative Data Table

Property Target Compound 1,3-Dimethyl Analog Azide-Functionalized Derivative Vaborbactam
Core Structure Imidazolidine Imidazolidine Imidazolidine Oxaborinane
Substituents 2-Thienyl, -OH, -CH₃ 2-Thienyl, -CH₃ Azidopropoxy, phenyl/thienyl 2-Thienyl, boronic acid
Molecular Weight (g/mol) 242.34 182.29 ~300–350 (estimated) 297.14
XlogP 1.7 >2.0 (estimated) Variable (depends on substituents) Not reported
Key Applications Drug synthesis, chelation Hydrophobic ligand synthesis Bioconjugation, polymer chemistry Antibiotic adjuvant

Research Implications

  • Target Compound : Its hydroxyl groups and moderate polarity make it suitable for developing metal-chelating agents or prodrugs. Commercial availability (e.g., CymitQuimica) supports its use in high-throughput screening .
  • Structural Analogs : Methylated versions prioritize lipophilicity, while azide derivatives expand utility in click chemistry. Thienyl groups across compounds underscore their role in enhancing binding affinity in medicinal chemistry .

Biological Activity

Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- is a heterocyclic organic compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)- is C11H18N2O2SC_{11}H_{18}N_2O_2S. Its structure features a thienyl group which is believed to contribute to its biological properties. The compound's unique configuration allows for interactions with biological targets, influencing various physiological processes.

Biological Activity

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research indicates that derivatives of imidazolidine compounds exhibit FAAH inhibitory activity. FAAH plays a crucial role in the hydrolysis of bioactive fatty acid derivatives. In a study involving several imidazolidine derivatives, some compounds demonstrated significant inhibition of FAAH without affinity for cannabinoid receptors CB(1) and CB(2) . This suggests potential applications in pain management and neuroprotection.

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain imidazolidine derivatives showed promising results against various bacterial strains. For instance, studies on related compounds indicated that modifications in their structure could enhance their efficacy against pathogens like Staphylococcus aureus .

Case Studies

Case Study 1: FAAH Inhibitors
A study synthesized several imidazolidine derivatives and assessed their inhibitory effects on FAAH. Among these, specific compounds were identified with pI(50) values indicating strong inhibition (e.g., values of 5.12 and 5.94) . These findings highlight the potential of imidazolidine derivatives as therapeutic agents in managing conditions related to endocannabinoid signaling.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazolidine derivatives against common bacterial strains. The results demonstrated that certain modifications led to increased potency against S. aureus and other pathogens . Such findings suggest that structural variations can significantly influence biological activity.

Data Table: Biological Activity Summary

Activity Type Compound Effectiveness Reference
FAAH Inhibition3-heptyl-5,5'-diphenylimidazolidine-2,4-dionepI(50) = 5.12
AntimicrobialVarious imidazolidine derivativesEffective against S. aureus

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of imidazolidine derivatives to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical methods like response surface modeling can minimize experimental runs while maximizing data robustness . For example, palladium-catalyzed multicomponent synthesis (as seen in analogous imidazole derivatives) may benefit from DoE to balance competing reaction pathways .

Q. What spectroscopic techniques are critical for characterizing the structural features of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) to resolve the imidazolidine ring conformation and substituent positions. IR spectroscopy identifies hydrogen-bonding interactions (e.g., hydroxyl groups). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical clarity .

Q. How do the hydroxyl and thienyl substituents influence the compound’s solubility and stability?

  • Methodological Answer : Perform solubility assays in polar (water, DMSO) and nonpolar solvents (hexane, toluene) to correlate substituent hydrophilicity/hydrophobicity with solvent compatibility. Stability under thermal/UV stress can be assessed via accelerated degradation studies, with HPLC tracking decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for imidazolidine derivatives?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity screens) using standardized protocols (CLSI guidelines). Employ structure-activity relationship (SAR) models to isolate substituent-specific effects. For example, the thienyl group’s electron-rich nature may enhance binding to microbial targets but induce off-target cytotoxicity .

Q. How can computational modeling predict the compound’s reactivity in catalytic or drug-delivery systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations model interactions with biological membranes or catalytic surfaces. For instance, the tetramethyl groups may sterically hinder coordination in metal-catalyzed reactions .

Q. What experimental frameworks address heterogeneous reactivity in imidazolidine-based polymer precursors?

  • Methodological Answer : Use kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction intermediates. Pair with in-situ FTIR or Raman spectroscopy to track real-time polymerization kinetics. The steric bulk of tetramethyl substituents may slow cross-linking, requiring tailored initiators .

Q. How do substituent electronic effects (e.g., thienyl vs. phenyl) alter the compound’s photophysical properties?

  • Methodological Answer : Conduct UV-Vis and fluorescence spectroscopy under controlled pH/temperature conditions. Compare molar absorptivity and quantum yields with structurally analogous compounds. Thienyl’s conjugated π-system may redshift absorption maxima compared to phenyl derivatives .

Cross-Disciplinary and Contradiction Analysis

Q. How can researchers integrate environmental impact assessments into synthetic workflows for this compound?

  • Methodological Answer : Apply life-cycle analysis (LCA) to solvent/energy use, leveraging green chemistry metrics (E-factor, atom economy). Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (Cyrene™). Membrane separation technologies (CRDC subclass RDF2050104) may reduce waste in purification .

Q. What statistical approaches validate reproducibility in multi-lab studies of imidazolidine bioactivity?

  • Methodological Answer : Implement inter-laboratory reproducibility studies using harmonized protocols. Bayesian statistical models can quantify uncertainty across datasets, while meta-analyses identify outliers or methodological biases .

Tables for Key Comparisons

Substituent Impact on Reactivity Biological Activity
Thienyl (2-position) Enhances electron delocalization; redox-activeAntimicrobial (disrupts microbial membranes)
Tetramethyl (4,5-positions) Steric hindrance reduces nucleophilic attackLowers cytotoxicity by limiting off-target binding
Dihydroxy (1,3-positions) Hydrogen-bonding promotes crystal packingModulates solubility; potential for prodrug design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)-
Reactant of Route 2
Imidazolidine, 1,3-dihydroxy-4,4,5,5-tetramethyl-2-(2-thienyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.